molecular formula C14H14N2O2 B11107767 ethyl (2E)-2-(naphthalen-2-ylmethylidene)hydrazinecarboxylate

ethyl (2E)-2-(naphthalen-2-ylmethylidene)hydrazinecarboxylate

Cat. No.: B11107767
M. Wt: 242.27 g/mol
InChI Key: DJNHWJRCFOPKAK-XNTDXEJSSA-N
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Description

Ethyl (2E)-2-(naphthalen-2-ylmethylidene)hydrazinecarboxylate is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon, and a hydrazone functional group

Preparation Methods

The synthesis of ethyl (2E)-2-(naphthalen-2-ylmethylidene)hydrazinecarboxylate typically involves the condensation reaction between ethyl hydrazinecarboxylate and 2-naphthaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a basis for potential scale-up processes. The key steps involve the careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Ethyl (2E)-2-(naphthalen-2-ylmethylidene)hydrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the hydrazone group to an amine. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles. Common reagents include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while reduction can produce ethyl (2E)-2-(naphthalen-2-ylmethyl)amine.

Scientific Research Applications

Ethyl (2E)-2-(naphthalen-2-ylmethylidene)hydrazinecarboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its hydrazone group can interact with various biological targets, making it a candidate for developing new therapeutic agents.

    Materials Science: The compound’s aromatic structure makes it suitable for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Analytical Chemistry: The compound can be used as a reagent in analytical methods for detecting and quantifying aldehydes and ketones in various samples.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-(naphthalen-2-ylmethylidene)hydrazinecarboxylate involves its interaction with molecular targets through its hydrazone group. This group can form reversible covalent bonds with electrophilic centers in biological molecules, such as enzymes and receptors. The naphthalene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl (2E)-2-(naphthalen-2-ylmethylidene)hydrazinecarboxylate can be compared with other hydrazone derivatives, such as:

    Benzylidenehydrazinecarboxylate: Similar structure but with a benzene ring instead of a naphthalene ring. It has different electronic properties and reactivity.

    Phenylhydrazinecarboxylate: Contains a phenyl group instead of a naphthyl group. It is less bulky and has different steric effects.

    Ethyl (2E)-2-(phenylmethylidene)hydrazinecarboxylate: Similar to the target compound but with a phenyl group. It has different aromaticity and electronic effects.

The uniqueness of this compound lies in its naphthalene ring, which provides distinct electronic and steric properties, making it suitable for specific applications in medicinal and materials chemistry.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

ethyl N-[(E)-naphthalen-2-ylmethylideneamino]carbamate

InChI

InChI=1S/C14H14N2O2/c1-2-18-14(17)16-15-10-11-7-8-12-5-3-4-6-13(12)9-11/h3-10H,2H2,1H3,(H,16,17)/b15-10+

InChI Key

DJNHWJRCFOPKAK-XNTDXEJSSA-N

Isomeric SMILES

CCOC(=O)N/N=C/C1=CC2=CC=CC=C2C=C1

Canonical SMILES

CCOC(=O)NN=CC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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